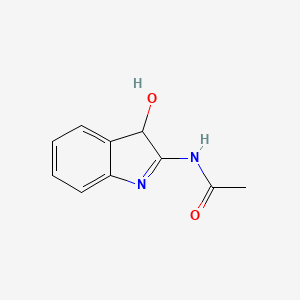

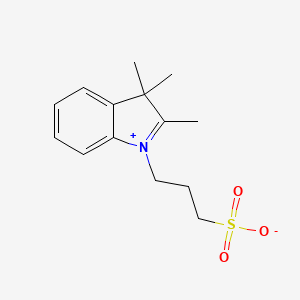

2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium,hydroxide,inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is a derivative of indolium and is known for its fluorescent properties, making it useful in various scientific applications, particularly in biological imaging and pH monitoring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of a hemicyanine skeleton with 6-hydroxy-7-morpholin-4-yl-methyl-naphthalene-2-carbaldehyde in the presence of acetic anhydride. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: . The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the compound's structure, typically resulting in the removal of oxygen atoms.

Substitution: Substitution reactions are common, where different functional groups are introduced at specific positions on the indolium ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution reactions may require the use of nucleophiles and electrophiles under specific conditions.

Major Products Formed:

Oxidation can lead to the formation of hydroxyl or carboxyl groups.

Reduction can result in the formation of amines or other reduced functional groups.

Substitution reactions can produce various derivatives with different functional groups attached to the indolium core.

Scientific Research Applications

Chemistry: The compound is widely used as a fluorescent probe in chemical research, particularly for monitoring pH changes and imaging cellular components

Biology: In biological research, the compound is used for lysosome imaging and monitoring intracellular pH. It helps in understanding cellular processes and identifying abnormalities in cellular pH levels, which are linked to various diseases.

Medicine: The compound's fluorescent properties are utilized in medical diagnostics, particularly in imaging techniques to visualize cellular structures and track biological processes in real-time.

Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and labeling reagents for various applications, including bioconjugation and nucleic acid blotting.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. The fluorescence intensity changes with pH, making it useful for pH monitoring. The molecular targets and pathways involved include the interaction with cellular components and the environment within cells, which affects the fluorescence emission.

Comparison with Similar Compounds

LysoTracker Green DND-26: A commercialized fluorescent probe used for lysosome imaging.

Other Cyanine-based Fluorophores: Similar compounds with long-wavelength emission used in various imaging applications.

Uniqueness: 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt stands out due to its high stability, long-wavelength emission, and sensitivity to pH changes. These properties make it more suitable for certain applications compared to other similar compounds.

Properties

CAS No. |

29636-96-2 |

|---|---|

Molecular Formula |

C14H19NO3S |

Molecular Weight |

281.37 g/mol |

IUPAC Name |

3-(2,3,3-trimethylindol-1-ium-1-yl)propane-1-sulfonate |

InChI |

InChI=1S/C14H19NO3S/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-19(16,17)18/h4-5,7-8H,6,9-10H2,1-3H3 |

InChI Key |

SWJIXAVSSKFOEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)